Spectroscopic data (NMR, IR, MS) of 2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline
Spectroscopic data (NMR, IR, MS) of 2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline
Comprehensive Spectroscopic Profiling of 2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I frequently encounter complex halogenated thioethers in late-stage drug discovery and agrochemical development. The compound 2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline (CAS: 81029-02-9) serves as a highly specialized building block. The strategic incorporation of the 2-chloro-1,1,2-trifluoroethylthio group is designed to modulate the lipophilicity, membrane permeability, and metabolic resistance of the parent scaffold [1].
However, characterizing this molecule requires a nuanced understanding of its structural dynamics. The presence of a chiral center adjacent to a difluoromethylene (-CF2-) group induces profound diastereotopic effects in NMR, while the heavy halogen atoms dictate specific fragmentation pathways in mass spectrometry. This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic (NMR, IR, MS) characterization of this compound.
Structural Dynamics & Analytical Rationale
The structural complexity of 2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline arises from its three distinct domains:
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The Aniline Core: Provides an electron-rich aromatic system with a primary amine, serving as an anchor for IR validation.
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The Thioether Linkage: Acts as a flexible electronic bridge, susceptible to highly predictable alpha-cleavage under electron ionization [2].
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The Halogenated Ethyl Chain (-CF2-CHClF): Contains a chiral carbon (-CHClF). The causality here is critical: the chirality breaks the local plane of symmetry, rendering the two fluorine atoms on the adjacent -CF2- group magnetically inequivalent (diastereotopic).
Caption: Analytical workflow for the orthogonal spectroscopic validation of halogenated thioanilines.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR profiling of this compound is a masterclass in spin-spin coupling (J-coupling) causality.
19F NMR (Diastereotopic Effects):
Because the -CHClF carbon is a chiral center, the adjacent -CF2- group experiences a chiral magnetic environment. We do not observe a simple doublet for the -CF2- group. Instead, the two fluorine atoms (
1H NMR:
The aliphatic proton (-CHClF) resonates downfield (
Table 1: Predicted NMR Data Summary (in CDCl3)
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling (Hz) | Assignment | Causality / Rationale |
| 1H | 4.30 | Broad singlet | -NH2 | Quadrupolar relaxation of 14N broadens the signal. |
| 1H | 6.20 | ddd ( | -CHClF | Deshielded by halogens; complex splitting from 3 distinct F atoms. |
| 1H | 6.70 - 7.50 | Multiplets (4H) | Aromatic core | Ortho-substituted aniline pattern (H-3, H-4, H-5, H-6). |
| 19F | -85.0, -88.0 | AB system ( | -CF2- | Diastereotopic fluorines due to adjacent chiral center. |
| 19F | -145.0 | ddd ( | -CHClF | Upfield shift typical for single F on chlorinated carbon. |
| 13C | 148.0 | Singlet | Ar-C (C1) | Attached to electronegative -NH2. |
| 13C | 122.0 | td ( | -CF2- | Massive one-bond C-F coupling. |
| 13C | 102.0 | dt ( | -CHClF | One-bond coupling to F, two-bond to -CF2-. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy serves as a self-validating system for functional group integrity. While NMR confirms connectivity, IR confirms the presence of the primary amine and the highly polarized carbon-halogen bonds.
Table 2: FT-IR Vibrational Modes Summary
| Wavenumber ( | Intensity | Mode | Structural Implication |
| 3450, 3350 | Medium, Sharp | N-H Stretch (Asym/Sym) | Confirms primary aniline. Doublet is diagnostic of -NH2. |
| 3050 | Weak | C-H Stretch (Aromatic) | |
| 1610, 1580 | Strong | C=C Aromatic Bend | Aromatic ring breathing modes. |
| 1100 - 1300 | Very Strong, Broad | C-F Stretch | Highly polarized bonds; dominates the fingerprint region. |
| 720 | Strong | C-Cl Stretch | Characteristic heavy halogen vibration. |
Mass Spectrometry (EI-MS) & Fragmentation Pathways
Electron Ionization (70 eV) provides both the molecular weight and structural fingerprints through reproducible fragmentation.
Isotope Causality:
Chlorine exists naturally as
Fragmentation Logic:
The dominant fragmentation pathway for alkyl aryl thioethers is the alpha-cleavage of the C-S bond [2]. The loss of the highly fluorinated radical (
Caption: Primary EI-MS fragmentation pathways driven by alpha-cleavage and radical stability.
Table 3: EI-MS Data Summary
| m/z | Relative Abundance | Ion Assignment | Diagnostic Value |
| 243 | ~15% | Confirms presence of exactly one Chlorine atom. | |
| 241 | ~45% | Confirms intact molecular mass. | |
| 174 | ~20% | Validates the terminal halogenated carbon. | |
| 124 | 100% (Base Peak) | Alpha-cleavage. Confirms the ortho-aminothiophenol core. | |
| 80 | ~30% | Loss of CS from the m/z 124 fragment. |
Standardized Experimental Protocols
To ensure reproducibility across laboratories, the following self-validating protocols must be strictly adhered to.
Protocol A: Multi-Nuclear NMR Acquisition
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Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (
, 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-precision 5 mm NMR tube. -
Instrument Tuning: Tune the probe to
(400 MHz), (100 MHz), and (376 MHz). Self-Validation Step: Ensure the 3D shimming achieves a TMS line width of < 0.5 Hz to resolve the complex scalar couplings. -
Acquisition Parameters:
- NMR: 16 scans, 2s relaxation delay, 30° pulse angle.
-
NMR: 512 scans,
-decoupled (WALTZ-16), 2s relaxation delay. -
NMR: 64 scans,
-coupled (to observe the critical couplings), spectral width set to 250 ppm to capture both the -CF2- and -CF- environments.
Protocol B: ATR-FTIR Analysis
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Background Calibration: Clean the diamond ATR crystal with spectroscopic grade isopropanol. Acquire a background spectrum (32 scans, 4
resolution) in ambient air. -
Sample Application: Apply 1-2
of the neat liquid sample (density ) directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact. -
Acquisition: Scan from 4000 to 400
(32 scans). Self-Validation Step: Verify the absence of a broad band at 3200-3600 (O-H stretch) to rule out moisture contamination, ensuring the sharp doublet at 3450/3350 is exclusively the aniline -NH2.
Protocol C: GC-EI-MS Profiling
-
Sample Preparation: Dilute the sample to 10
in GC-grade hexane. -
Chromatography: Inject 1
(split ratio 50:1) onto an HP-5MS capillary column (30m x 0.25mm x 0.25 ). Oven program: 60°C hold for 1 min, ramp at 15°C/min to 280°C. -
Ionization & Detection: Set the MS transfer line to 280°C and the ion source to 230°C. Apply standard 70 eV electron ionization. Scan range: m/z 50–300. Self-Validation Step: Check the PFTBA tuning standard prior to the run to ensure proper isotope ratio calibration (critical for the 3:1 Cl isotope validation).
References
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Title: Fluorination methods for drug discovery and development Source: Expert Opinion on Drug Discovery, 11(10), 983-999. URL: [Link]
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Title: Bioactivation mechanism of the cytotoxic and nephrotoxic S-conjugate S-(2-chloro-1,1,2-trifluoroethyl)-l-cysteine Source: Proceedings of the National Academy of Sciences of the United States of America, 84(21), 7443–7447. URL: [Link]
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Title: Isomerization and fragmentation of aliphatic thioether radical cations in the gas phase: Ion-neutral complexes in the reactions of metastable ethyl propyl thioether ions Source: Journal of the Chemical Society, Perkin Transactions 2, (12), 1887-1896. URL: [Link]
